[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol
Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol: is a fluorinated organic compound that contains a pyrazole ring, a difluoromethyl group, and a methanol group
Mechanism of Action
Target of Action
The primary target of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol is the enzyme succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the mitochondrial respiration chain, specifically in the complex II .
Mode of Action
This compound acts by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal function of the mitochondrial respiration chain, leading to a decrease in energy production within the cell .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the tricarboxylic acid (TCA) cycle or Krebs cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The inhibition of SDH disrupts this cycle, leading to a decrease in ATP production and an accumulation of succinate in the mitochondria .
Result of Action
The result of the action of this compound is a decrease in cellular energy production due to the disruption of the TCA cycle . This can lead to a variety of downstream effects, including cell death, particularly in organisms that are highly dependent on aerobic respiration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol typically involves the following steps:
Difluoromethylation: difluoromethyl sulfonium chloride .
Methylation: : The methylation of the pyrazole ring can be performed using methylating agents such as methyl iodide or dimethyl sulfate .
Hydroxylation: sodium borohydride or lithium aluminium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: : The compound can be reduced to remove the difluoromethyl group or other substituents.
Substitution: : The pyrazole ring can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium trioxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminium hydride are often used.
Substitution: : Nucleophiles such as ammonia or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Aldehydes, ketones, and carboxylic acids.
Reduction: : Hydrocarbons and alcohols.
Substitution: : Various substituted pyrazoles and derivatives.
Scientific Research Applications
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of agrochemicals and materials with enhanced properties due to the presence of fluorine atoms.
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol: can be compared with other similar compounds, such as 3-(trifluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol and 3-(monofluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol . The presence of different numbers of fluorine atoms can affect the compound's properties and applications. The difluoromethyl group, in particular, offers a balance between reactivity and stability, making it unique compared to its counterparts.
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c1-10-2-4(3-11)5(9-10)6(7)8/h2,6,11H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZVVVXMMTUHBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-27-6 | |
Record name | [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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